

TMP269 IC50 Values and Chemical Properties

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Compound Focus: Tmp269

CAS No.: 1314890-29-3

Cat. No.: S548559

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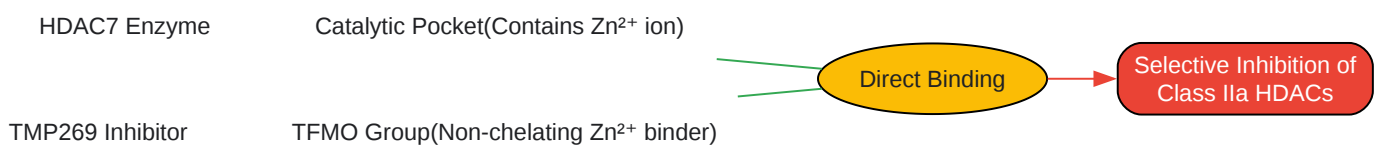
TMP269 demonstrates varying potency against different Class IIa HDAC isoforms. The following table summarizes its reported half-maximal inhibitory concentration (IC50) values and key chemical characteristics.

HDAC Isoform	Reported IC50 Value 1	Reported IC50 Value 2
HDAC4	157 nM [1]	126 nM [2]
HDAC5	97 nM [1]	80 nM [2]
HDAC7	43 nM [1]	36 nM [2]
HDAC9	23 nM [1]	9 nM [2]

- **Chemical Name:** N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide [2]
- **CAS Number:** 1314890-29-3 [2]
- **Molecular Formula:** C₂₅H₂₁F₃N₄O₃S [2]
- **Molecular Weight:** 514.52 g/mol [2]
- **Solubility:** ≥ 41 mg/mL in DMSO [2]

Mechanism of Action and Selectivity

TMP269's primary mechanism involves selectively inhibiting Class IIa HDACs, which play key roles in gene expression regulation and various cellular processes [1] [3]. Its unique **trifluoromethyloxadiazole (TFMO)** group serves as a non-chelating zinc-binding group, binding directly to the zinc ion within the catalytic pocket of these enzymes without strong chelation. This mechanism provides superior selectivity for Class IIa HDACs over Class I HDACs compared to traditional hydroxamate-based inhibitors [1]. The diagram below illustrates this binding interaction based on the HDAC7-**TMP269** crystal structure (PDB: 3ZNR) [1].



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*Diagram of **TMP269**'s selective inhibition mechanism via non-chelating zinc binding [1].*

Key Experimental Protocols

Commonly used experimental methods to evaluate **TMP269**'s biological activity are outlined below.

Method	Key Details	Application Example
Cell Viability Assay (CCK-8)	Treat cells with TMP269/DMSO for 48h; add CCK-8 solution; measure OD at 450nm after 2h incubation [4].	Determine non-cytotoxic concentration ranges for subsequent experiments (e.g., antiviral studies) [4].
Western Blot Analysis	Separate proteins via SDS-PAGE; transfer to PVDF membrane; block; incubate with primary/secondary antibodies; detect signal [4] [3].	Assess protein acetylation levels (e.g., histone H2A) or expression of target proteins (e.g., LC3, ATG5) upon TMP269 treatment [4] [3].

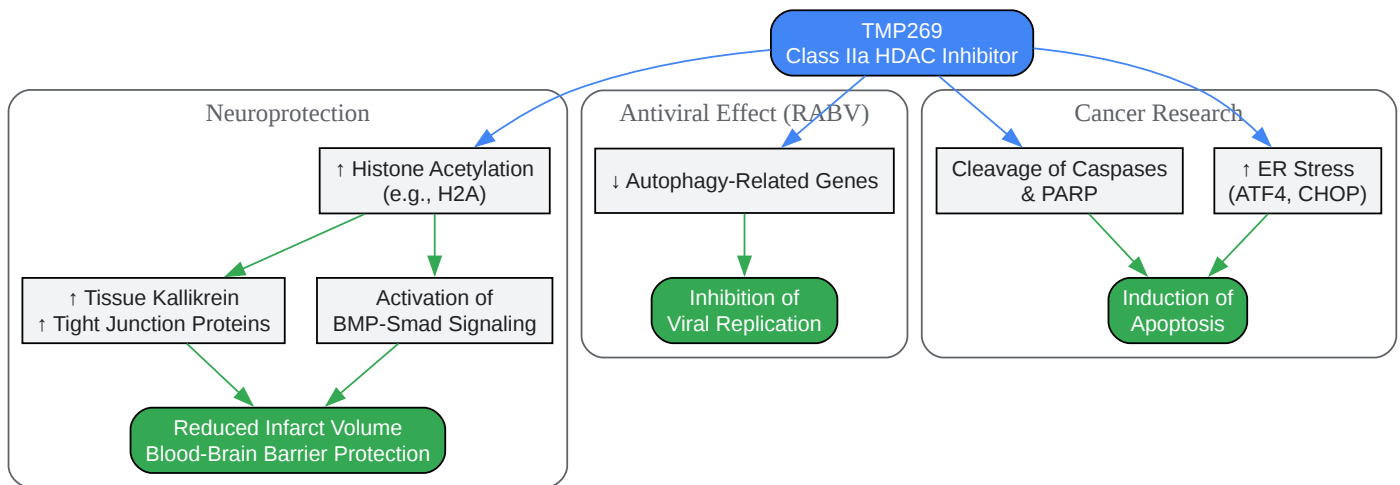
Method	Key Details	Application Example
Viral Titer Assay (TCID₅₀)	Infect cell monolayers with 10-fold serial dilutions of virus-containing supernatant; incubate 72h; calculate titer using Reed-Muench method [4].	Quantify the effect of TMP269 on viral replication (e.g., Rabies virus) [4].
In Vivo Disease Models	Administer TMP269 intraperitoneally (e.g., 1-16 mg/kg in rats) 0.5h before inducing injury [3].	Evaluate neuroprotective efficacy in models of cerebral ischemia/reperfusion or Parkinson's disease [5] [3].

Research Applications and Findings

TMP269 has demonstrated therapeutic potential in various preclinical research models:

- **Neuroprotection:** In rat models of cerebral ischemia/reperfusion injury, **TMP269** (4 mg/kg) reduced brain infarct volume, alleviated blood-brain barrier damage, and improved outcomes by increasing histone acetylation and tissue kallikrein expression [3]. It also showed neuroprotective effects in a Parkinson's disease model by promoting BMP-Smad signaling [5].
- **Antiviral Effects:** **TMP269** inhibited Rabies virus (RABV) replication in a dose-dependent manner at early stages of the viral life cycle by modulating autophagy-related genes in host cells [4].
- **Cancer Research:** In multiple myeloma cell lines, **TMP269** induced caspase-mediated apoptosis and enhanced the cytotoxicity of the proteasome inhibitor carfilzomib [2].

The following diagram summarizes the key signaling pathways and cellular processes modulated by **TMP269** in these research contexts.



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Key cellular pathways and research findings associated with **TMP269** inhibition of Class IIa HDACs [4] [5] [3].

Key Considerations for Researchers

- **Specificity Profile:** **TMP269**'s high selectivity for Class IIa HDACs minimizes off-target effects against Class I HDACs, making it an excellent chemical probe for dissecting specific biological functions [1].
- **Cellular Consequences:** **TMP269** treatment leads to hyperacetylation of histone and non-histone proteins, subsequently influencing gene expression, cell proliferation, cell cycle progression, and apoptosis [4] [2].
- **Handling and Storage:** **TMP269** is typically supplied as a powder, soluble in DMSO (≥ 41 mg/mL), and should be stored desiccated at -20°C . Stock solutions are recommended for use on the same day of preparation [2].

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References

1. RCSB PDB - 3ZNR: HDAC7 bound with inhibitor TMP 269 [rcsb.org]
2. | CAS:1314890-29-3 | HDAC... | Manufacturer BioCrick TMP 269 [biocrick.com]
3. Neuroprotective mechanism of TMP269, a selective class ... [journals.lww.com]
4. TMP269, a small molecule inhibitor of class IIa HDAC ... - PMC [pmc.ncbi.nlm.nih.gov]
5. The class-IIa HDAC inhibitor TMP269 promotes BMP ... [sciencedirect.com]

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